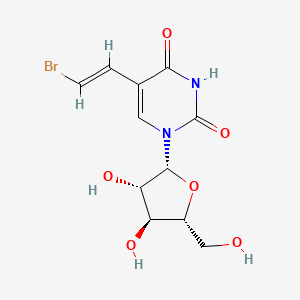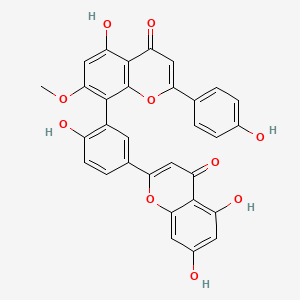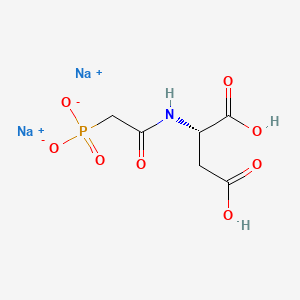
Chidamide
Vue d'ensemble
Description
Tucidinostat, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. It has shown significant antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Tucidinostat is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas and has been approved for use in China since 2014 .
Applications De Recherche Scientifique
Tucidinostat has a wide range of scientific research applications, including:
Chemistry: Tucidinostat is used as a model compound in studies investigating the mechanisms of histone deacetylase inhibition and epigenetic regulation.
Biology: Tucidinostat is studied for its effects on gene expression, cell cycle regulation, and apoptosis in various cell lines.
Medicine: Tucidinostat is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas.
Mécanisme D'action
Target of Action
Chidamide is an oral benzamide class of histone deacetylase (HDAC) inhibitor with subtype specificity in inhibition of HDAC 1, 2, 3, and 10 . It has been approved in China for relapsed or refractory peripheral T cell lymphoma (PTCL) at 30 mg twice per week .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes and increasing the acetylation level of chromatin histones . This results in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways, as well as cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with PTCL . Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Gen
Analyse Biochimique
Biochemical Properties
Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10, the HDAC isotypes well documented to be associated with the malignant phenotype . It interacts with these enzymes, inhibiting their activity and thereby altering the acetylation status of histones and other proteins .
Cellular Effects
This compound has been shown to have significant and broad-spectrum in vitro and in vivo antitumor activity . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and affecting cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of HDAC enzymes . This inhibition leads to an increase in the acetylation of histones and other proteins, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to have a wide therapeutic index, indicating its potential for long-term use .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . It has been used in the treatment of various types of lymphomas, demonstrating its efficacy and safety characteristics .
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to be an orally administered drug, suggesting it is well-absorbed and distributed in the body .
Subcellular Localization
As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .
Méthodes De Préparation
Tucidinostat can be synthesized through various synthetic routes. One optimized method involves using HBTU as the condensing agent, which simplifies the experimental conditions compared to using N,N’-carbonyldiimidazole . The preparation of chidamide involves the synthesis of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid, followed by further reactions to obtain the final product . Industrial production methods focus on optimizing the yield and purity of this compound, ensuring high bioavailability and favorable performance in terms of solubility .
Analyse Des Réactions Chimiques
Tucidinostat undergoes various chemical reactions, including:
Oxidation: Tucidinostat can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in chidamide, potentially altering its biological activity.
Substitution: Tucidinostat can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Comparaison Avec Des Composés Similaires
Tucidinostat is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While all these compounds inhibit histone deacetylases, chidamide is unique due to its subtype-selective inhibition and oral bioavailability . Similar compounds include:
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another histone deacetylase inhibitor used for peripheral T-cell lymphoma.
Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma. Tucidinostat’s unique properties, such as its selectivity and oral administration, make it a valuable addition to the class of histone deacetylase inhibitors .
Propriétés
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1616493-44-7 | |
| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucidinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCIDINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)











